![molecular formula C26H33N5O3S B2558005 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689768-25-0](/img/structure/B2558005.png)
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
This compound is a piperazine derivative . Piperazine derivatives have been found to have various therapeutic potentials. For instance, some piperazine derivatives can function as α1a-adrenceptor antagonists and thus can be used for the treatment of benign prostatic hyperplasia (BPH) and related symptoms .
Scientific Research Applications
- The compound has been studied for its potential as a bioactive molecule. Researchers have explored catalytic protocols for its synthesis using ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. This methodology allows the Michael addition of N-heterocycles to chalcones, leading to the preparation of the target compound with moderate yield .
- β-Azolyl ketones, such as 3-aryl-3-triazolylpropiophenones, have been investigated for their potential as fungicides, bactericides, and herbicides .
- Docking simulations revealed that certain piperazine derivatives, structurally related to the compound, interact with oxidoreductase enzymes. Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues stabilize the enzyme-inhibitor complex .
- Another derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has shown anti-inflammatory effects. It inhibits the production of nitric oxide (NO) and hydrogen peroxide (H2O2) in synoviocytes .
- Accumulated evidence suggests that PI3Kδ plays a critical role in COPD. The compound’s structural features may make it relevant for further investigation in this context .
- A three-step protocol yields a novel compound related to the target molecule: 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. High-resolution mass spectrometry (HRMS), IR, and NMR experiments confirm its structure .
Organic Synthesis and Catalysis
Biological Effects and Medicinal Chemistry
Antimicrobial Activity
Anti-Inflammatory Properties
Potential in Chronic Obstructive Pulmonary Disease (COPD)
Synthetic Protocol and Yield Optimization
properties
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3S/c1-33-22-6-3-20(4-7-22)29-13-11-28(12-14-29)9-2-10-31-25(32)23-19-21(30-15-17-34-18-16-30)5-8-24(23)27-26(31)35/h3-8,19,23H,2,9-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSMFAQCJFCVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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